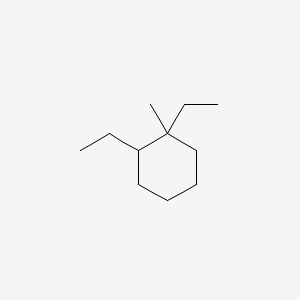
1,2-Diethyl-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by a cyclohexane ring with two ethyl groups and one methyl group attached to it. It is typically a colorless liquid and is known for its chemical stability and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1-methylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the reaction of cyclohexane with ethyl chloride and methyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding aromatic compounds. This process typically uses a metal catalyst such as palladium or platinum supported on carbon. The reaction is conducted at elevated temperatures and pressures to achieve high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-1-methylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light, heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1,2-Diethyl-1-methylcyclohexane has various applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis due to its chemical stability and low volatility.
Biology: This compound is used in studies involving the metabolism and biotransformation of cycloalkanes in biological systems.
Medicine: Research on its potential pharmacological properties and its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic processes. The specific pathways and molecular targets depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .
Comparison with Similar Compounds
1,2-Diethyl-1-methylcyclohexane can be compared with other similar compounds, such as:
1,2-Dimethylcyclohexane: Similar in structure but with two methyl groups instead of ethyl groups.
1,2-Diethylcyclohexane: Lacks the additional methyl group present in this compound.
1,1-Diethylcyclohexane: Both ethyl groups are attached to the same carbon atom, differing in the position of substitution.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity compared to other disubstituted cyclohexanes .
Properties
CAS No. |
82162-00-3 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
InChI Key |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


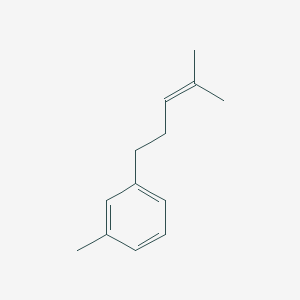
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)

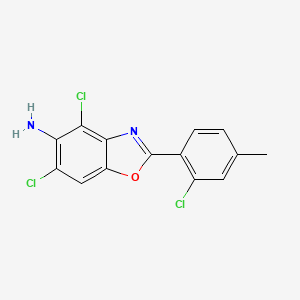
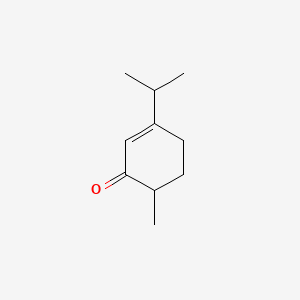

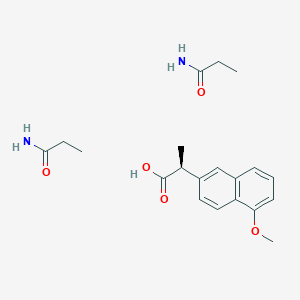
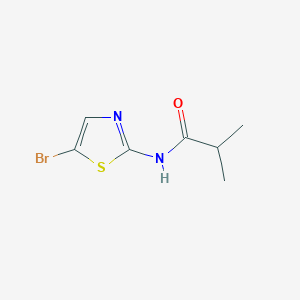
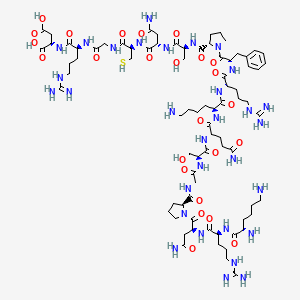
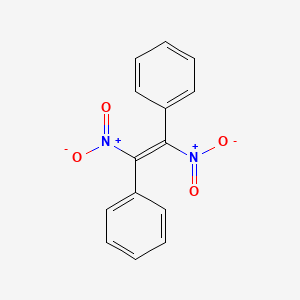
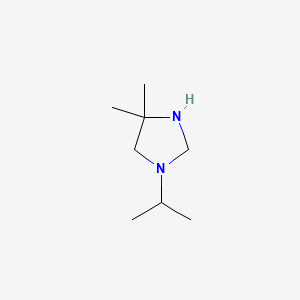

![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)

